

# Spectroscopic data (NMR, IR, Mass Spec) of 3-(2-chlorophenoxy)propanoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(2-chlorophenoxy)propanoic acid

Cat. No.: B181877

[Get Quote](#)

## Spectroscopic and Synthetic Profile of 3-(2-chlorophenoxy)propanoic acid

A Comprehensive Technical Guide for Researchers

This technical guide provides a detailed overview of the spectroscopic properties and a reliable synthetic route for **3-(2-chlorophenoxy)propanoic acid** (CAS No. 7170-45-8). This document is intended for researchers, scientists, and professionals in drug development and related fields who require in-depth information on this compound. While experimental spectroscopic data is not readily available in public databases, this guide presents predicted data based on established principles of spectroscopy, alongside a detailed experimental protocol for its synthesis via the Williamson ether synthesis.

## Spectroscopic Data

Due to the limited availability of public experimental spectra for **3-(2-chlorophenoxy)propanoic acid**, the following tables summarize the predicted spectroscopic data. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

## Predicted <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment             |
|----------------------|--------------|-------------|------------------------|
| ~7.40                | dd           | 1H          | Ar-H                   |
| ~7.20                | td           | 1H          | Ar-H                   |
| ~6.95                | td           | 1H          | Ar-H                   |
| ~6.85                | dd           | 1H          | Ar-H                   |
| ~4.30                | t            | 2H          | -O-CH <sub>2</sub> -   |
| ~2.90                | t            | 2H          | -CH <sub>2</sub> -COOH |
| ~11.0                | br s         | 1H          | -COOH                  |

## Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment             |
|----------------------|------------------------|
| ~178                 | C=O                    |
| ~153                 | Ar-C-O                 |
| ~130                 | Ar-C                   |
| ~127                 | Ar-C-Cl                |
| ~122                 | Ar-C                   |
| ~121                 | Ar-C                   |
| ~113                 | Ar-C                   |
| ~66                  | -O-CH <sub>2</sub> -   |
| ~34                  | -CH <sub>2</sub> -COOH |

## Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                    |
|--------------------------------|-----------|-------------------------------|
| 3300-2500                      | Broad     | O-H stretch (Carboxylic Acid) |
| ~1710                          | Strong    | C=O stretch (Carboxylic Acid) |
| ~1240                          | Strong    | C-O stretch (Aryl Ether)      |
| ~1100                          | Strong    | C-O stretch (Carboxylic Acid) |
| ~750                           | Strong    | C-Cl stretch                  |

## Predicted Mass Spectrometry Data

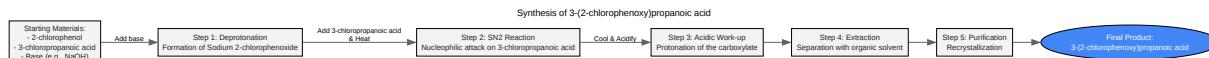
| m/z     | Interpretation                                                                                |
|---------|-----------------------------------------------------------------------------------------------|
| 200/202 | [M] <sup>+</sup> Molecular ion peak (with <sup>35</sup> Cl/ <sup>37</sup> Cl isotope pattern) |
| 128/130 | Fragment ion: [ClC <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>                                |
| 73      | Fragment ion: [CH <sub>2</sub> CH <sub>2</sub> COOH] <sup>+</sup>                             |

## Experimental Protocol: Synthesis of 3-(2-chlorophenoxy)propanoic acid

The synthesis of **3-(2-chlorophenoxy)propanoic acid** can be readily achieved via the Williamson ether synthesis. This method involves the reaction of 2-chlorophenol with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base.

## Materials

- 2-chlorophenol
- 3-chloropropanoic acid
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Water (distilled or deionized)


- Hydrochloric acid (HCl), concentrated
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous sodium sulfate or magnesium sulfate

## Procedure

- Deprotonation of 2-chlorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of sodium hydroxide in water. To this solution, add an equimolar amount of 2-chlorophenol. Stir the mixture at room temperature until the 2-chlorophenol has completely dissolved, forming the sodium 2-chlorophenoxyde salt.
- Nucleophilic Substitution: To the solution of sodium 2-chlorophenoxyde, add an equimolar amount of 3-chloropropanoic acid. Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.
- Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.
- Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Isolation of Product: Filter off the drying agent. Remove the solvent from the filtrate by rotary evaporation to yield the crude **3-(2-chlorophenoxy)propanoic acid**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the pure **3-(2-chlorophenoxy)propanoic acid**.

# Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-(2-chlorophenoxy)propanoic acid** via the Williamson ether synthesis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Williamson ether synthesis.

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 3-(2-chlorophenoxy)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181877#spectroscopic-data-nmr-ir-mass-spec-of-3-2-chlorophenoxy-propanoic-acid>

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)